2-(4-Propylphenoxy)pyridine-3-carboxylic acid
Overview
Description
2-(4-Propylphenoxy)pyridine-3-carboxylic acid, also known as 4-propyl-2-pyridinecarboxylic acid, is an organic compound from the pyridinecarboxylic acid family. It is a colorless, volatile liquid with a molecular weight of 195.24 g/mol. This compound has been studied for its potential applications in the fields of organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
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- Application : Pyridine-2-carboxylic acid is used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .
- Method : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results : The reaction yielded pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
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- Application : N-monoalkylation of aminopyridines .
- Method : The N-monoalkylation of 2- or 3-aminopyridines by a carboxylic acid and sodium borohydride afforded the corresponding alkylaminopyridine under mild conditions .
- Results : The reaction proceeds smoothly under very mild conditions to afford the corresponding alkylaminopyridine in good yields .
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- Application : Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid .
- Method : Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . Three newly prepared complexes were an example of a salt–cocrystal continuum .
- Results : X-ray structural analysis showed that picolinic acid exists in 1 as a zwitterion . The structures optimized at the APF-D/6-311++G (d,p) level of theory showed no proton migration between the acid molecules .
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- Application : Green synthesis of pyrazolo[3,4-b]quinolinones .
- Method : Bioproduct pyridine-2-carboxylic acid (P2CA) was used as a green and efficient catalyst . The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results : The reaction proceeded through the carbocation intermediate . This newly designed protocol very quickly constructed products conventionally under milder conditions .
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- Application : 4-Arylthieno[2,3-b]pyridine-2-carboxamides as a new class of antiplasmodial agents .
- Method : The antiplasmodial ketones 1 and 2, which are related in structure to the carboxylic acid amides presented here and which served as the starting point for our investigations, had been shown to be potent inhibitors of the plasmodial enzyme Pf GSK-3 .
- Results : The compounds showed potent inhibitory activity against the plasmodial enzyme Pf GSK-3 .
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- Application : Modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials .
- Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
- Results : The application of carboxylic acids in these areas reduces chemical waste, reaction time, work-up procedure and cost .
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- Application : Pyridine-3-carboxylic acid and pyridine-4-carboxylic acid have similar catalytic efficiency to pyridine-2-carboxylic acid .
- Method : These acids were used as catalysts in reactions . Acetic acid, ferric chloride, betaine–oxalic acid and betaine–succinic acid were also used as catalysts in the reaction .
- Results : The reactions proceeded more quickly compared to other catalysts .
properties
IUPAC Name |
2-(4-propylphenoxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-4-11-6-8-12(9-7-11)19-14-13(15(17)18)5-3-10-16-14/h3,5-10H,2,4H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQXGFHFZQUMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253980 | |
Record name | 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenoxy)nicotinic acid | |
CAS RN |
1160264-59-4 | |
Record name | 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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